molecular formula C7H7Br2NO3 B13299309 (3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid

(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid

Cat. No.: B13299309
M. Wt: 312.94 g/mol
InChI Key: KVMHKHVVZBVPMW-SCSAIBSYSA-N
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Description

“(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid” is a non-proteinogenic β-amino acid derivative featuring a dibrominated furan ring and a propanoic acid backbone.

Properties

Molecular Formula

C7H7Br2NO3

Molecular Weight

312.94 g/mol

IUPAC Name

(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H7Br2NO3/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m1/s1

InChI Key

KVMHKHVVZBVPMW-SCSAIBSYSA-N

Isomeric SMILES

C1=C(OC(=C1Br)Br)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(OC(=C1Br)Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid typically involves the bromination of a furan derivative followed by the introduction of an amino group and subsequent coupling with a propanoic acid moiety. One common method includes:

    Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amination: The dibromofuran intermediate is then subjected to amination using ammonia or an amine source under controlled conditions.

    Coupling: The resulting amino-dibromofuran is coupled with a propanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The dibromofuran moiety can be reduced to form mono-bromo or de-brominated furan derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromofuran moiety may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid

  • Structure : Features a trifluoromethylphenyl group at the furan 5-position instead of dibromo substituents.
  • Synthesis : Prepared via multi-step condensation reactions, yielding 70–85% purity .

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid

  • Structure : Replaces the dibromofuran with a nitro-substituted phenyl ring.
  • Synthesis : Achieved via a one-pot reaction using NH₄OAc and malonic acid (92% yield) .
  • Bioactivity : Nitro groups are associated with photolability, making this compound a candidate for photocaging applications .

Heterocyclic Core Modifications

6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine

  • Structure : Contains an imidazo[4,5-b]pyridine core instead of a furan.
  • Bioactivity : Exhibits enhanced binding to kinase targets due to planar aromatic systems, with IC₅₀ values in the low micromolar range .
  • Synthesis : Requires palladium-catalyzed cross-coupling (45–60% yield) .

3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid

  • Structure: Replaces furan with a dibrominated thiazolidinone ring.
  • Bioactivity : Shows moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) due to the thiazole’s affinity for bacterial enzymes .
  • Synthesis : Bromination of thiazole precursors in acetic acid (55% yield) .

Amino Acid Derivatives with Neuroactive Properties

2-Amino-3-(methylamino)-propanoic acid (BMAA)

  • Structure: Lacks heterocyclic rings but shares a β-amino acid backbone.
  • Bioactivity: Neurotoxic excitatory amino acid linked to neurodegenerative diseases.
  • Contrast : The dibromofuran analog’s bromine atoms may reduce BBB penetration compared to BMAA but improve target specificity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents logP Bioactivity Highlights
(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid C₇H₇Br₂NO₃ 4,5-dibromofuran ~1.8* Unknown (theoretical enzyme inhibition)
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid C₁₄H₁₂F₃NO₃ CF₃-phenyl 2.5 Improved metabolic stability
BMAA C₄H₁₀N₂O₂ Methylamino group -1.2 Neurotoxicity (IC₅₀ = 250 µM)

*Estimated using computational tools.

Biological Activity

(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid is a synthetic amino acid derivative notable for its unique structural features, including a dibromofuran moiety. Its molecular formula is C7H7Br2NO3C_7H_7Br_2NO_3, and it has a molecular weight of approximately 312.94 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, neuroactive, and antioxidant properties.

Structural Characteristics

The compound possesses a chiral center at the third carbon atom, which plays a critical role in its biological activity. The presence of the dibromofuran group is particularly significant as it may influence the compound's interaction with biological targets.

Antimicrobial Properties

The dibromofuran structure suggests that this compound may exhibit antimicrobial activity. Compounds containing furan rings have been documented to possess various degrees of antimicrobial effects against bacteria and fungi. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Neuroactive Effects

Amino acids are crucial in neurotransmitter synthesis and modulation. This compound may interact with neurotransmitter systems, potentially influencing neurological pathways. Studies indicate that similar compounds can act as modulators of excitatory neurotransmission, which could have implications for conditions such as epilepsy or anxiety disorders.

Antioxidant Activity

The antioxidant potential of this compound stems from the ability of furan derivatives to scavenge free radicals. This property is essential in protecting cells from oxidative stress and could contribute to the compound's therapeutic applications in diseases characterized by oxidative damage.

Case Studies

  • Antimicrobial Evaluation : In vitro studies have demonstrated that related dibromofuran compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.
  • Neuropharmacological Studies : Animal models assessing the neuroactive properties indicated that administration of similar amino acid derivatives resulted in altered behavior indicative of anxiolytic effects. These findings suggest potential for development as therapeutic agents for anxiety-related disorders.
  • Antioxidant Activity Assessment : Experimental assays measuring the radical scavenging activity revealed that this compound demonstrated significant inhibition of lipid peroxidation, underscoring its potential as an antioxidant agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compound Amino acid with dibromofuran moietyAntimicrobial, neuroactive, antioxidant
4-Aminobutanoic Acid Simple amino acid structureGABA precursor; neuroactive
5-Bromoindole Indole ring with bromine substitutionAntimicrobial and anticancer properties
2-Amino-5-bromobenzene Bromobenzene with amino groupPotential neuroactive effects
4-Bromoaniline Aniline derivative with bromineAntimicrobial properties

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